molecular formula C9H11NO B15109927 5-Methyl-2,3-dihydro-1-benzofuran-3-amine

5-Methyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B15109927
M. Wt: 149.19 g/mol
InChI Key: WGLRJXANNLVGSH-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula C9H11NO It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of organic synthesis, such as microwave-assisted synthesis and free radical cyclization, can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert nitro groups to amines or reduce carbonyl compounds to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .

Scientific Research Applications

5-Methyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity. Its methyl and amine groups enhance its solubility and reactivity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

5-methyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO/c1-6-2-3-9-7(4-6)8(10)5-11-9/h2-4,8H,5,10H2,1H3

InChI Key

WGLRJXANNLVGSH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC2N

Origin of Product

United States

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